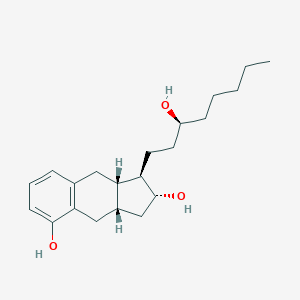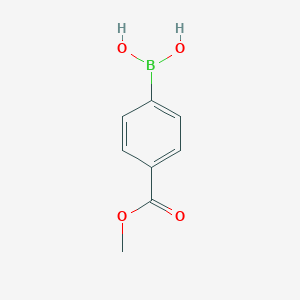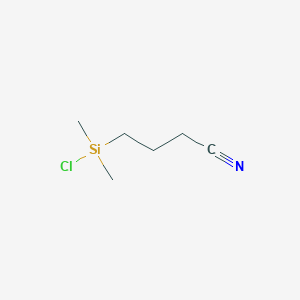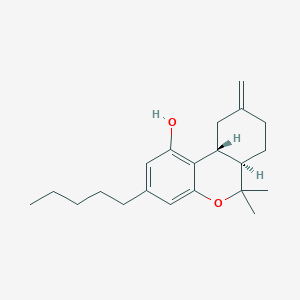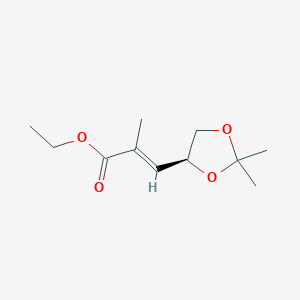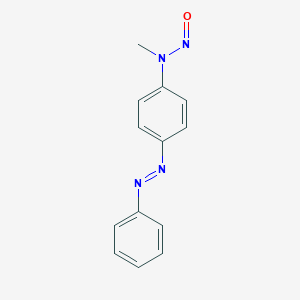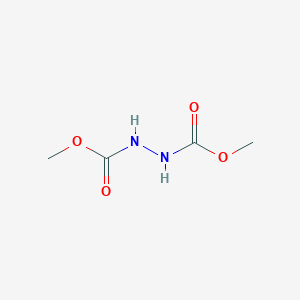![molecular formula C20H28O2S2 B107088 1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]- CAS No. 16265-89-7](/img/structure/B107088.png)
1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]- is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound is commonly referred to as ETMTM and is used in various scientific applications, including biochemical research and drug discovery.
Wirkmechanismus
ETMTM works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of various kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these enzymes, ETMTM can disrupt the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemische Und Physiologische Effekte
ETMTM has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the activity of certain enzymes and proteins, which can lead to reduced inflammation and the inhibition of cancer cell growth. Additionally, it has been shown to have antioxidant properties, which can help protect the body against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ETMTM in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using ETMTM is its potential toxicity, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving ETMTM. One area of interest is the development of new drugs based on the structure of ETMTM. Additionally, researchers may continue to study the mechanism of action of ETMTM in order to better understand its effects on the body. Finally, there may be opportunities to explore the use of ETMTM in other scientific applications, such as environmental monitoring or materials science.
Synthesemethoden
ETMTM is synthesized through a multi-step process that involves the reaction of naphthalene with various reagents, including sulfuric acid and methyl iodide. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
ETMTM has been extensively studied in scientific research due to its potential applications in drug discovery. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
16265-89-7 |
|---|---|
Produktname |
1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]- |
Molekularformel |
C20H28O2S2 |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
1,3,5,9-tetramethyl-3,9-bis(methylsulfanylmethyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,10-dione |
InChI |
InChI=1S/C20H28O2S2/c1-12-9-13-14-7-8-18(2,17(22)19(14,3)10-23-5)15(13)20(4,11-24-6)16(12)21/h7-9,13-15H,10-11H2,1-6H3 |
InChI-Schlüssel |
YGALRCQOXIFYJC-UHFFFAOYSA-N |
SMILES |
CC1=CC2C3C=CC(C2C(C1=O)(C)CSC)(C(=O)C3(C)CSC)C |
Kanonische SMILES |
CC1=CC2C3C=CC(C2C(C1=O)(C)CSC)(C(=O)C3(C)CSC)C |
Synonyme |
1,4a,5,8a-Tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-1,4-ethanonaphthalene-6,9(4H)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



